molecular formula C21H22N4OS B5503095 4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole

4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole

Cat. No. B5503095
M. Wt: 378.5 g/mol
InChI Key: ZDRXKLOICBCLHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step chemical reactions that include the formation of triazole ring through cyclization processes. For example, derivatives such as 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been synthesized and characterized, indicating the general approach towards creating these heterocyclic compounds (Tozkoparan et al., 2000).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed through spectroscopic and crystallographic methods. For instance, the structure of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole was elucidated using X-ray crystallography, showing the non-coplanar arrangement of its aromatic rings (Liu et al., 2009).

Chemical Reactions and Properties

1,2,4-Triazole compounds undergo various chemical reactions, including nucleophilic substitution, and they can form various derivatives. The chemical properties of these compounds, such as reactivity and stability, are influenced by their heterocyclic structure and substituent groups. The synthesis and reactions of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives provide insights into the chemical behavior of triazole derivatives (Mohamed, 2021).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties are typically assessed through a combination of spectroscopic analysis and physical measurements.

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for understanding their chemical behavior and potential applications. Studies like the synthesis, characterization, and reaction analysis of 3-benzyl-4H-1,2,4-triazole-5-thiol derivatives provide valuable information on the chemical properties of triazole compounds (Sarhan et al., 2008).

Scientific Research Applications

1. Protective Effects on Ethanol-Induced Oxidative Stress

Research by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles, which are structurally related to 4-Benzyl-3-{[2-Oxo-2-(1-Pyrrolidinyl)Ethyl]Thio}-5-Phenyl-4H-1,2,4-Triazole, on ethanol-induced oxidative stress in mouse liver and brain. These compounds demonstrated the ability to ameliorate peroxidative injury, suggesting their potential in controlling ethanol-induced oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).

2. Anti-Inflammatory Activity

Tozkoparan, Gökhan, Aktay, Yeşilada, and Ertan (2000) synthesized derivatives of 1,2,4-triazole-5-thione, related to the chemical , and evaluated their anti-inflammatory activities. Among these compounds, certain derivatives showed prominent and consistent anti-inflammatory activity, highlighting the potential application of these compounds in the treatment of inflammatory conditions (Tozkoparan et al., 2000).

3. Acidity Constants in Ethanol-Water Mixtures

A study by Azimi, Khoobi, Zamani, and Zolgharnein (2008) investigated the acid-base properties of 1,2,4-triazole derivatives in ethanol/water mixtures, which is relevant for understanding the chemical behavior of this compound under different solvent conditions. This research provides insights into the acidity constants and solvent effects on these compounds (Azimi et al., 2008).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities .

properties

IUPAC Name

2-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-19(24-13-7-8-14-24)16-27-21-23-22-20(18-11-5-2-6-12-18)25(21)15-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRXKLOICBCLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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